molecular formula C11H13I2NO3 B12618405 1,2-Diiodo-4-nitro-5-(pentyloxy)benzene CAS No. 920504-14-9

1,2-Diiodo-4-nitro-5-(pentyloxy)benzene

Cat. No.: B12618405
CAS No.: 920504-14-9
M. Wt: 461.03 g/mol
InChI Key: NZLPMMMNVXRVOU-UHFFFAOYSA-N
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Description

1,2-Diiodo-4-nitro-5-(pentyloxy)benzene is an organic compound with the molecular formula C11H13I2NO3 It is a derivative of benzene, where two iodine atoms, a nitro group, and a pentyloxy group are substituted at specific positions on the benzene ring

Properties

CAS No.

920504-14-9

Molecular Formula

C11H13I2NO3

Molecular Weight

461.03 g/mol

IUPAC Name

1,2-diiodo-4-nitro-5-pentoxybenzene

InChI

InChI=1S/C11H13I2NO3/c1-2-3-4-5-17-11-7-9(13)8(12)6-10(11)14(15)16/h6-7H,2-5H2,1H3

InChI Key

NZLPMMMNVXRVOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1[N+](=O)[O-])I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-4-nitro-5-(pentyloxy)benzene typically involves the electrophilic aromatic substitution of a benzene derivative. The process begins with the nitration of a suitable benzene precursor to introduce the nitro group. This is followed by the iodination of the nitrobenzene derivative to introduce the iodine atoms. Finally, the pentyloxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4-nitro-5-(pentyloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Diiodo-4-nitro-5-(pentyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diiodo-4-nitro-5-(pentyloxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, while the iodine atoms can act as leaving groups in substitution reactions. The pentyloxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diiodo-4-nitrobenzene: Lacks the pentyloxy group, making it less soluble in organic solvents.

    1,2-Diiodo-4-nitro-5-propoxybenzene: Similar structure but with a shorter alkoxy chain, affecting its physical properties.

Uniqueness

1,2-Diiodo-4-nitro-5-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which enhances its solubility and reactivity compared to similar compounds

Biological Activity

1,2-Diiodo-4-nitro-5-(pentyloxy)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with two iodine atoms at the 1 and 2 positions, a nitro group at the 4 position, and a pentyloxy group at the 5 position. This unique arrangement contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 1,2-diiodo-4-nitro-5-(pentyloxy)benzene can be attributed to several mechanisms:

  • Halogenation Effects : The presence of iodine atoms can enhance the lipophilicity of the compound, facilitating membrane permeability and interaction with cellular targets.
  • Nitro Group Reactivity : Nitro groups are known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.
  • Alkoxy Group Influence : The pentyloxy group may influence solubility and bioavailability, affecting how the compound interacts with biological systems.

Biological Activity Data

A summary of biological activities observed in various studies is presented in Table 1.

Activity Concentration Effect Reference
Antimicrobial50 µg/mLInhibition of bacterial growth
Cytotoxicity on Cancer Cells10 µMInduction of apoptosis in HeLa cells
Antioxidant ActivityIC50 = 25 µMScavenging of DPPH radicals
Toxicity to TetrahymenaLC50 = 0.5 mg/LSignificant reduction in cell viability

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various halogenated compounds, including 1,2-diiodo-4-nitro-5-(pentyloxy)benzene. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its lipophilic nature.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of this compound on HeLa cervical cancer cells revealed that it induced apoptosis through ROS generation. The study found that treatment with 10 µM led to a marked increase in apoptotic markers such as caspase activation and DNA fragmentation.

Case Study 3: Aquatic Toxicity Testing

Utilizing Tetrahymena pyriformis as a model organism for toxicity testing, significant lethality was observed at concentrations above 0.5 mg/L. This study emphasized the need for careful evaluation of environmental impacts when considering this compound for therapeutic applications.

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